4-(4-Bromophenyl)dibenzo[b,d]furan
Description
Historical Context and Significance of the Dibenzo[b,d]furan Scaffold
The study of furan (B31954) derivatives dates back to 1780, with the description of 2-furoic acid. ijabbr.com The dibenzofuran (B1670420) scaffold itself has garnered significant attention due to its presence in various natural products and its utility as a building block in synthetic organic chemistry. biointerfaceresearch.comnih.gov Derivatives of dibenzofuran have been investigated for their interesting biological activities, including applications as therapeutics for a range of diseases. nih.gov The inherent properties of the dibenzofuran core, such as its electronic characteristics and planarity, make it a valuable scaffold for creating complex molecules with specific functions. nih.govresearchgate.net
Overview of Dibenzo[b,d]furan Derivatives in Academic Research
Academic research has extensively explored the synthesis and application of dibenzofuran derivatives. These compounds are recognized as important heterocyclic aromatic compounds, and their derivatives have shown potential as anticancer and antibacterial agents. biointerfaceresearch.com A significant area of research focuses on their role as kinase inhibitors. nih.gov For instance, certain dibenzo[b,d]furan derivatives have been designed as inhibitors of Pim kinases, which are overexpressed in various cancers. nih.gov The versatility of the dibenzofuran scaffold allows for the introduction of various functional groups to modulate biological activity and study structure-activity relationships. nih.gov
Rationale for Investigating Brominated Phenyl-Substituted Dibenzo[b,d]furans
The investigation of specific derivatives, such as 4-(4-Bromophenyl)dibenzo[b,d]furan, is driven by a strategic approach to molecular design, leveraging the unique properties of both the bromine substituent and the phenyl group.
Bromination is a fundamental transformation in organic synthesis. acs.orgnih.gov The presence of a bromine atom on an aromatic ring, as in the case of this compound, provides a highly versatile synthetic handle. Organobromides are key precursors for a wide array of chemical reactions, most notably transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). researchgate.netnih.gov This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the rapid diversification of the molecular structure and the synthesis of complex target molecules. researchgate.netnih.gov The reactivity of the C-Br bond makes brominated compounds valuable building blocks in medicinal chemistry and materials science. researchgate.net
The dibenzo[b,d]furan ring system does not exhibit uniform reactivity at all positions. The electronic nature of the scaffold dictates that certain positions are more susceptible to electrophilic or nucleophilic attack. Research has shown that specific positions on the dibenzofuran core can be selectively functionalized. nih.gov For example, substitutions at positions 1, 3, 7, and 8 have been targeted to modulate the binding of dibenzofuran derivatives to biological targets like kinases. nih.gov The synthesis of a specific isomer like this compound relies on directing chemical reactions to the C4 position, which possesses its own characteristic reactivity influenced by the adjacent oxygen atom and the fused benzene (B151609) rings.
Table of Synthetic Strategies for Dibenzo[b,d]furan
| Synthesis Method | Description | Reference |
| Diaryl Ether Cyclization | Formation of the central furan ring through a C-C bond formation from a diaryl ether precursor. This often involves the use of reagents like palladium acetate (B1210297) or copper powder. | nih.gov |
| Spirodihydrocoumarin Rearrangement | A method involving the rearrangement of a spirodihydrocoumarin epoxide to form the dibenzofuran structure, allowing for stereospecific substitutions. | biointerfaceresearch.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)dibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZSADLUWTEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730863 | |
| Record name | 4-(4-Bromophenyl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955959-84-9 | |
| Record name | 4-(4-Bromophenyl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)dibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of 4 4 Bromophenyl Dibenzo B,d Furan
Vibrational Spectroscopy
An IR spectrum of 4-(4-Bromophenyl)dibenzo[b,d]furan would be expected to show characteristic absorption bands corresponding to the vibrations of its specific structural components. These would include:
Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching vibrations: Occurring in the 1600-1450 cm⁻¹ region.
C-O-C (ether) stretching vibrations: Associated with the dibenzofuran (B1670420) core, usually appearing in the 1300-1000 cm⁻¹ range.
C-Br stretching vibrations: Expected at lower frequencies, generally below 700 cm⁻¹.
Without experimental data, a specific data table of IR peaks and their assignments for this compound cannot be compiled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the dibenzofuran and the bromophenyl rings would appear as a series of multiplets in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would depend on the exact electronic environment of each proton. No peer-reviewed experimental ¹H NMR data for this compound was found.
A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the this compound molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, bonded to oxygen, bonded to bromine). The carbon attached to the bromine atom would be expected to appear at a specific chemical shift influenced by the halogen's electronegativity and heavy atom effect. As with the other techniques, specific experimental data is not available.
Two-dimensional NMR techniques are used to establish connectivity within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other, helping to assign the protons on the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connection between the bromophenyl group and the dibenzofuran moiety.
Detailed analysis and the creation of data tables for these 2D NMR techniques are contingent on the availability of experimental spectra, which could not be located.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. While specific HRMS data for this compound is not available in the reviewed literature, the technique is fundamental in distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₈H₁₁BrO, the expected isotopic pattern would be unique due to the presence of the bromine atom (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
Liquid Chromatography-Mass Spectrometry (LC-MS)
X-ray Crystallography
Single Crystal X-ray Diffraction
To date, the single crystal X-ray diffraction data for this compound has not been deposited in publicly accessible crystallographic databases, nor has it been published in the scientific literature. Therefore, a detailed analysis of its molecular geometry, bond lengths, and angles based on experimental crystal structure determination cannot be provided at this time. The following subsections describe the type of information that would be obtained from such an analysis.
A single crystal X-ray diffraction study would reveal the precise spatial arrangement of the atoms in this compound. This includes the planarity of the dibenzofuran core and the dihedral angle between the dibenzofuran and the 4-bromophenyl ring systems. This angle is a critical parameter as it influences the extent of electronic communication between the two aromatic moieties, which is a key factor in the performance of organic electronic materials.
The analysis would also provide a comprehensive table of all bond lengths and angles within the molecule. This data is fundamental for understanding the nature of the chemical bonds (e.g., single, double, aromatic) and any strain within the molecule. For instance, the C-Br, C-O, and the various C-C bond lengths within the aromatic rings would be determined with high precision. Similarly, the bond angles would confirm the geometry around each atom (e.g., trigonal planar for sp²-hybridized carbons).
Intermolecular Interactions (e.g., π-π stacking, halogen bonding)
The molecular architecture of this compound suggests the presence of several key intermolecular interactions that would govern its crystal packing. The planar and aromatic nature of the dibenzofuran system provides a large surface area conducive to π-π stacking interactions . These interactions, arising from the alignment of the electron-rich aromatic rings of adjacent molecules, are a significant cohesive force in the solid state of many aromatic compounds. The extent and geometry of this stacking would influence the electronic properties of the material.
Furthermore, the presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding . A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. In the case of this compound, the bromine atom could potentially form a halogen bond with an electron-rich region of a neighboring molecule, such as the oxygen atom of the furan (B31954) ring or the π-system of one of the benzene (B151609) rings. The strength and directionality of these bonds are influenced by the electronic environment of the bromine atom. Studies on other brominated phenyl derivatives have confirmed the role of halogen bonding in directing crystal assembly.
Crystal Packing Arrangements
The interplay of the aforementioned intermolecular forces would dictate the specific three-dimensional arrangement of the molecules in the crystal, known as the crystal packing. Without experimental data, the precise packing motif cannot be determined. However, based on the structures of related dibenzofuran and bromophenyl compounds, several common packing arrangements could be hypothesized.
A herringbone packing motif is common for aromatic molecules, where the molecules arrange in a tilted fashion relative to one another to optimize C-H···π interactions and minimize steric hindrance. Alternatively, if π-π stacking is the dominant interaction, a more parallel, co-facial arrangement of the dibenzofuran planes might be observed, potentially forming columnar structures.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT/TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for the computational study of medium to large-sized organic molecules. DFT is employed to determine the electronic ground state properties, while TD-DFT is utilized to explore the nature of electronic excited states and predict UV-visible absorption and emission spectra. These methods balance computational cost with accuracy, making them well-suited for molecules of this complexity.
For a molecule such as 4-(4-bromophenyl)dibenzo[b,d]furan, calculations would typically be performed using a specific functional, such as B3LYP or CAM-B3LYP, and a suitable basis set (e.g., 6-31G(d) or larger) to provide a good description of the electronic structure.
The first step in any computational analysis is the optimization of the molecule's three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the most stable arrangement of the dibenzo[b,d]furan core and the rotational orientation of the 4-bromophenyl substituent.
The planarity of the dibenzo[b,d]furan moiety and the dihedral angle between this plane and the bromophenyl ring are critical parameters. While the dibenzofuran (B1670420) unit is largely planar, some out-of-plane distortion can be expected. The optimized geometry is crucial as all subsequent electronic property calculations are dependent on this structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The analysis of these frontier orbitals provides valuable information about the molecule's electron-donating and accepting capabilities.
The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are fundamental electronic properties. A smaller energy gap is generally associated with a molecule that is more easily excitable and can indicate potential for use in optoelectronic applications.
For this compound, the HOMO would be expected to be primarily localized on the electron-rich dibenzo[b,d]furan core, which acts as the electron-donating part of the molecule. The LUMO, conversely, would likely have significant contributions from both the dibenzofuran and the 4-bromophenyl moieties, with the phenyl ring acting as part of the electron-accepting system. The bromine atom, with its electron-withdrawing inductive effect and lone pairs, would also influence the spatial distribution and energy of these orbitals.
A hypothetical data table for the frontier molecular orbital energies of this compound, based on typical values for similar aromatic compounds, is presented below.
| Orbital | Energy (eV) |
| LUMO | -1.5 to -2.5 |
| HOMO | -5.5 to -6.5 |
| Energy Gap | 3.5 to 4.5 |
Note: These are estimated values and would require specific DFT calculations for confirmation.
The distribution of the HOMO and LUMO across the molecular framework has significant implications. A clear spatial separation of the HOMO and LUMO can indicate charge-transfer character upon electronic excitation. In the case of this compound, the transition from the HOMO (on the dibenzofuran) to the LUMO (distributed across the molecule) would represent an intramolecular charge transfer (ICT) from the core to the periphery. This ICT character is a key determinant of the molecule's photophysical properties, including its fluorescence and solvatochromism.
TD-DFT calculations are instrumental in predicting the electronic absorption spectra by calculating the energies and oscillator strengths of vertical electronic excitations from the ground state.
Vertical excitations are transitions from the ground state to an excited state without any change in the molecular geometry. The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-visible spectrum. For this compound, the lowest energy transition would likely be the HOMO to LUMO transition (S0 → S1). The nature of this transition, whether it is a locally excited (LE) or charge-transfer (CT) state, would be determined by analyzing the molecular orbitals involved. The presence of the bromine atom can also influence the absorption spectrum, potentially leading to red-shifts compared to the unsubstituted parent compound.
A hypothetical table of the lowest singlet vertical excitation for this compound is shown below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.50 - 4.00 | 310 - 354 | > 0.1 | HOMO → LUMO |
| S0 → S2 | 4.00 - 4.50 | 275 - 310 | > 0.1 | HOMO-1 → LUMO |
Note: These are estimated values and would require specific TD-DFT calculations for confirmation.
Electronic Absorption and Emission Spectra Prediction
Excited State Dynamics
The excited state dynamics of a molecule dictate its photophysical properties, including its fluorescence and phosphorescence behavior. For molecules like this compound, which are of interest in materials science, understanding these dynamics is key to designing efficient organic light-emitting diodes (OLEDs).
While direct experimental or computational data on the excited state dynamics of this compound are scarce, studies on structurally similar molecules provide valuable insights. For instance, research on phenyl-substituted butadienes has demonstrated that while these molecules are structurally similar, they can exhibit varied electronic properties and excited-state dynamics. researchgate.net Steady-state and dynamic spectral measurements have been employed to understand the geometry changes upon excitation and the nature of the first excited singlet state. researchgate.netresearchgate.net In some systems, phenyl torsional motion is not a significant factor in the excited-state dynamics, which instead proceed through alternative reaction pathways. researchgate.net
For dibenzoylmethanatoboron difluoride complexes, which also feature phenyl rings, excited state dynamics have been investigated using time-resolved absorption spectroscopies. These studies reveal that geometrical changes in the excited state can lead to effective nonradiative deactivation in solution, a process that is inhibited in the solid state, leading to aggregation-induced emission. mdpi.com Similarly, in porphyrin-naphthalenediimide-porphyrin triads, the excited-state dynamics, including charge separation and recombination, are influenced by the solvent and the nature of the constituent parts of the molecule. bldpharm.com
In the context of this compound, it is anticipated that photoexcitation would lead to an excited state with significant charge redistribution. The presence of the bromine atom could also influence the rate of intersystem crossing from the singlet to the triplet state, a critical parameter for phosphorescent OLED materials.
Table 1: Key Parameters in Excited State Dynamics Studies
| Parameter | Description | Relevance to this compound |
| Excited State Lifetime | The average time a molecule spends in an excited state before returning to the ground state. | Influences quantum yield and efficiency in light-emitting applications. |
| Quantum Yield | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of a photophysical process. |
| Intersystem Crossing Rate | The rate of transition between electronic states of different spin multiplicity (e.g., singlet to triplet). | Crucial for the performance of phosphorescent materials. |
| Nonradiative Decay Rate | The rate of relaxation from an excited state without the emission of a photon. | Competes with light emission and affects overall efficiency. |
Charge Transfer Characteristics
The charge transfer characteristics of this compound are central to its potential application in electronic devices. The molecule can be conceptualized as a donor-acceptor (D-A) system, where the dibenzofuran moiety can act as an electron donor and the bromophenyl group as an electron-withdrawing or accepting unit.
Theoretical studies on similar D-A systems provide a framework for understanding the charge transfer properties. For example, in a novel D-A-D type furan (B31954) derivative, better π-electron delocalization was observed compared to thiophene-based materials, resulting in a reduced bandgap and enhanced absorption. synquestlabs.com The intramolecular charge transfer (ICT) in such systems can be tuned by modifying the donor and acceptor units. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools to investigate these characteristics. rutgers.edumdpi.com For instance, in D-π-A type porphyrin dyes, the introduction of different electron donor groups was shown to significantly alter the ICT character. rutgers.edu
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the charge transfer process. For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran core, while the LUMO may have significant contributions from the bromophenyl moiety. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the electronic absorption and emission properties.
Table 2: Computational Parameters for Characterizing Charge Transfer
| Parameter | Description | Expected Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Influences the electronic absorption and emission spectra and the molecule's reactivity. |
| Mulliken/NBO Charges | Calculated atomic charges that describe the electron distribution. | Reveals the extent of charge separation in the ground and excited states. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Changes in the dipole moment upon excitation indicate charge transfer. |
Nonlinear Optical Properties (NLO)
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are often good candidates for NLO materials. nih.gov
Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO properties of molecules. researchgate.net The key parameters are the first and second hyperpolarizabilities (β and γ, respectively). Studies on furan homologues have shown that the substitution of the heteroatom with heavier atoms systematically increases the polarizability and second hyperpolarizability. jlu.edu.cnajol.info This suggests that the bromine atom in this compound could enhance its NLO response.
Research on other organic compounds has demonstrated that the introduction of strong electron-withdrawing groups can significantly affect the energy levels and, consequently, the third-order NLO properties. researchgate.net The design of non-fullerene acceptor-based compounds has also been guided by theoretical calculations to optimize their NLO responses. researchgate.netjlu.edu.cn For this compound, the combination of the extended π-system of the dibenzofuran and the influence of the bromophenyl substituent could lead to significant NLO properties.
Table 3: Key Nonlinear Optical Parameters from Theoretical Calculations
| Parameter | Description | Relevance for NLO Applications |
| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | A fundamental property influencing NLO response. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Determines the efficiency of second-harmonic generation. |
| Second Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response. | Relevant for applications like third-harmonic generation and optical Kerr effect. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and materials over time. For a compound like this compound, MD simulations could be employed to understand its behavior in different environments, such as in a polymer matrix for an OLED device or in solution.
While no specific MD simulation studies for this compound were identified, research on other complex organic molecules demonstrates the utility of this technique. For instance, MD simulations have been used to study the binding mechanism of benzofuran-class inhibitors to enzymes, providing insights into the stability of the ligand-protein complex. researchgate.net In the context of materials science, MD simulations can be used to model the packing of molecules in the solid state, which is crucial for charge transport in organic semiconductors. nih.gov Such simulations can help in understanding how the molecular structure influences the bulk properties of the material.
For this compound, MD simulations could predict its diffusion in a host material, its conformational flexibility, and the intermolecular interactions that govern its solid-state morphology.
Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govavantorsciences.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target.
Although no specific docking studies involving this compound have been reported, studies on other dibenzofuran and benzofuran (B130515) derivatives provide a basis for what to expect. For example, dibenzofuran derivatives have been investigated as kinase inhibitors, and docking studies have provided information on their ligand-protein interactions. bldpharm.com Similarly, benzofuran derivatives have been studied as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13, with molecular dynamics and docking revealing key interactions with the enzyme's active site. researchgate.net Docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have also been performed to evaluate their antimicrobial and anticancer activities. bldpharm.com
The interaction between a ligand and a protein is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The bromine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can be significant in ligand-protein binding. ajol.info
Studies on halogenated ligands have shown that they can form favorable interactions with protein backbones and side chains. ajol.info The interaction of brominated compounds with proteins has been explored, for instance, in the context of bromodomain inhibitors, where the halogen atom can influence binding. Docking studies of benzoic acid derivatives with the main protease of SARS-CoV-2 have highlighted the importance of hydrogen bonding and other interactions in the binding pocket.
For this compound, docking studies against a relevant protein target would involve placing the molecule in the binding site and evaluating the interactions. The dibenzofuran core could form π-stacking interactions with aromatic amino acid residues, while the bromophenyl group could engage in hydrophobic interactions and potentially halogen bonding.
Table 4: Common Ligand-Protein Interactions in Docking Studies
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen atom in the dibenzofuran ring could act as a hydrogen bond acceptor. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The aromatic rings of the molecule would likely engage in hydrophobic interactions. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The dibenzofuran and phenyl rings can stack with aromatic residues like phenylalanine, tyrosine, and tryptophan. |
| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. | The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity. |
Advanced Applications and Materials Science
Organic Electronics
The field of organic electronics leverages the unique properties of carbon-based materials to create novel electronic devices. Dibenzofuran-containing compounds, including derivatives of 4-(4-bromophenyl)dibenzo[b,d]furan, are of particular interest due to their potential for high performance and stability in these devices.
OLEDs are a cornerstone of modern display and lighting technology, relying on organic compounds that emit light when an electric current is applied. The efficiency, color purity, and lifespan of an OLED are heavily dependent on the materials used in its various layers. Dibenzofuran (B1670420) derivatives have emerged as promising candidates for several key roles within the OLED structure.
In many OLEDs, a host material makes up the bulk of the emissive layer and is doped with a small amount of an emissive guest (dopant). The host material plays a crucial role in transporting charge carriers (holes and electrons) and transferring energy to the dopant. Dibenzofuran-based compounds are recognized for their high triplet energies, which is a critical property for host materials in phosphorescent OLEDs (PhOLEDs), preventing energy back-transfer from the dopant and ensuring high efficiency. google.com
While specific performance data for this compound as a host material is not extensively documented in publicly available research, patents disclose the use of dibenzofuran-containing compounds in host formulations for OLEDs. google.comgoogle.com These patents highlight the importance of the dibenzofuran core in achieving high-performance devices with improved stability. google.com The general class of dibenzofuran derivatives is considered advantageous for use as hosts in blue or green PhOLEDs due to their high triplet energy. google.com
For instance, a patent for dibenzothiophene-containing materials, which share structural similarities with dibenzofurans, suggests that these types of compounds can be used as stable hosts in phosphorescent OLEDs. google.com Another patent details a derivative of dibenzofuran used within a host material composition, emphasizing the aim to improve driving voltage, luminous efficiency, and lifetime properties of the OLED device. justia.com
While more commonly explored as host materials, the inherent luminescence of dibenzofuran derivatives suggests their potential as emissive dopants. The photophysical properties, such as emission color and quantum yield, can be tuned by modifying the chemical structure. The introduction of different substituents onto the dibenzofuran core can alter the energy levels and influence the emissive characteristics.
Detailed research on this compound specifically as an emissive dopant is limited. However, the broader family of dibenzofuran derivatives has been investigated for their emissive properties.
Hole transport materials are essential for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer. An ideal HTM should possess high hole mobility, good thermal stability, and appropriate energy levels to align with adjacent layers. The dibenzofuran scaffold has been successfully incorporated into the design of high-performance HTMs.
Research has demonstrated the synthesis of crosslinkable hole-transport materials based on a dibenzo[b,d]furan core. For example, the compound N2,N8-di-p-tolyl-N2,N8-bis(4-vinylphenyl)dibenzo[b,d]furan-2,8-diamine (V-p-DBF) was designed to create insoluble HTLs for solution-processed OLEDs, which is crucial for fabricating multilayer devices. researchgate.net
The following table presents the properties of a dibenzofuran-based hole transport material, illustrating the potential of this class of compounds.
| Compound | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (ET) | Application |
| V-p-DBF | 120 °C | 480 °C | -5.34 | -2.12 | 2.92 eV | Crosslinkable Hole Transport Material |
Data for V-p-DBF, a derivative of dibenzofuran. researchgate.net
The performance of an OLED is quantified by several key parameters, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime. While specific device data for OLEDs employing this compound is scarce, the performance of devices using related dibenzofuran derivatives underscores their potential.
Organic photovoltaic cells, or organic solar cells, utilize organic materials to convert sunlight into electricity. The development of efficient and stable materials for the active layer, which includes a donor and an acceptor material, is a primary focus of OPV research. Dibenzofuran derivatives have shown promise as components of hole transport materials in a specific type of OPV known as perovskite solar cells (PSCs).
In PSCs, the hole transport material plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode. Dibenzofuran-based HTMs are attractive due to their good planarity, high thermal stability, and the ability to be chemically modified to fine-tune their properties.
A study on dibenzofuran-based hole transport materials for flexible perovskite solar cells demonstrated that by extending the π-conjugation of the dibenzofuran core, properties such as thermal stability and hole mobility could be significantly enhanced. This molecular engineering approach led to a champion power conversion efficiency of 19.46% for a flexible PSC utilizing a dibenzofuran-based oligomer as the HTM.
The synthesis of these HTMs often starts from a brominated dibenzofuran precursor, highlighting a potential application pathway for compounds like this compound.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. beilstein-journals.org The performance of an OFET is highly dependent on the organic semiconductor used as the active layer. Furan-containing π-conjugated compounds have attracted interest as organic semiconductors due to the smaller van der Waals radius of the oxygen atom compared to sulfur, which can influence molecular packing and charge transport. beilstein-journals.org
Ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton, which are extended homologues of dibenzofuran, have been synthesized and applied in OFETs. beilstein-journals.orgbeilstein-journals.orgnih.gov These materials typically exhibit p-type (hole-transporting) characteristics. beilstein-journals.orgnih.gov The performance of these OFETs, particularly their charge carrier mobility, is influenced by factors such as the extent of π-conjugation and the substrate temperature during film deposition. beilstein-journals.org For instance, a device using a dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) derivative achieved a hole mobility of up to 0.1 cm²·V⁻¹·s⁻¹. beilstein-journals.org
Table 3: Performance of OFETs with Dibenzofuran-Related Semiconductors Data based on studies of extended dibenzofuran derivatives.
| Semiconductor | Device Substrate Treatment | Hole Mobility (μh) | Ion/Ioff Ratio |
|---|---|---|---|
| syn-DBBDF | Not specified | <1.5 x 10⁻³ cm²·V⁻¹·s⁻¹ beilstein-journals.orgnih.gov | - |
| syn-DNBDF | HMDS-treated, Tsub = 90 °C | 0.1 cm²·V⁻¹·s⁻¹ beilstein-journals.org | >10⁵ beilstein-journals.org |
Photophysical Materials
The inherent fluorescence of the dibenzofuran core makes it a valuable platform for developing photophysical materials. nih.govepa.gov These materials have applications as fluorescent probes for imaging and as active components in organic light-emitting diodes (OLEDs). The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, can be precisely controlled through chemical modification.
Fluorescent Probes and Dyes
This compound and its derivatives are utilized in the design of fluorescent probes for applications such as biological imaging. rsc.org The dibenzofuran scaffold provides a stable and emissive core, while the bromophenyl group allows for further synthetic modifications to tune its properties or attach it to other molecules.
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a critical parameter for fluorescent dyes. For dibenzofuran-based materials, this property is highly sensitive to the molecular structure and the presence of substituents. In a study of halogenated (dibenzoylmethanato)boron difluoride derivatives, it was found that the introduction of bromo- and other halo-substituents could increase the fluorescence quantum yield compared to the unsubstituted parent compound. nih.gov This "heavy atom effect" can sometimes enhance luminescence, although iodine substitution often leads to quenching. nih.gov For bipolar host materials used in OLEDs, where dibenzofuran acts as the p-type unit, high quantum efficiencies are critical for device performance. rsc.org A yellow phosphorescent OLED using a dibenzofuran-fluorene host achieved a high external quantum efficiency of 25.3%. rsc.org
The emission wavelength of dibenzofuran derivatives can be tuned by modifying their chemical structure. Extending the π-conjugation or adding electron-donating or electron-withdrawing groups can shift the emission to different parts of the spectrum. For example, in a series of halogenated boron difluoride complexes, introducing a bromine atom to one of the phenyl rings resulted in a red-shift (a shift to longer wavelengths) of the fluorescence maximum by about 2-10 nm compared to the parent compound. nih.gov This tunability is crucial for developing probes and emitters with specific colors for multiplexed imaging or display applications. Studies on dibenzofuran derivatives have shown that their emission properties can be tailored for applications ranging from blue-emitting OLEDs to probes for biological systems. rsc.org
Phosphorescent Luminophores and Room Temperature Phosphorescence (RTP)
Purely organic materials capable of exhibiting room temperature phosphorescence (RTP) are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The design of these materials often relies on strategies to enhance the probability of intersystem crossing (ISC) from a singlet excited state to a triplet state and to minimize non-radiative decay of the triplet state.
The rigid, planar structure of the dibenzofuran core in this compound helps to reduce vibrational and rotational motions that typically lead to non-radiative energy loss. This structural rigidity is a critical factor in promoting phosphorescence. Furthermore, the presence of the bromine atom is expected to significantly enhance the efficiency of phosphorescence through the heavy-atom effect.
Intersystem crossing (ISC) is a formally forbidden process, but its efficiency can be greatly enhanced by several factors. For this compound, the primary mechanism facilitating ISC is the internal heavy-atom effect.
Heavy-Atom Effect : The bromine atom, with its large atomic number, enhances spin-orbit coupling. This coupling mixes the spin and orbital angular momenta of electrons, which in turn mixes the singlet and triplet electronic states. This mixing relaxes the selection rules that forbid transitions between states of different spin multiplicity, thereby increasing the rate of the S₁ → T₁ transition. Studies on other brominated organic molecules have provided direct experimental and computational evidence that bromination leads to increased triplet quantum yields and faster ISC rates. rsc.orgresearchgate.net
El-Sayed's Rule : In molecules containing both n,π* and π,π* electronic states, ISC is more efficient if it involves a change in the orbital type of the excited state (e.g., ¹(n,π) → ³(π,π) or ¹(π,π) → ³(n,π)). The dibenzofuran moiety possesses both π,π* states from the aromatic system and n,π* states associated with the oxygen atom's lone pairs. The presence of these different state types, combined with the heavy-atom effect, creates a favorable scenario for efficient ISC, a critical prerequisite for strong phosphorescence. rsc.org Non-adiabatic dynamics studies on other dibenzofuran-based luminophores have confirmed that ISC can operate on a picosecond timescale, underscoring the suitability of this scaffold for designing phosphorescent emitters. rsc.org
The energy of the lowest triplet state (T₁) is a crucial parameter for phosphorescent materials, especially in the context of OLEDs. For a host material in a phosphorescent OLED, its triplet energy must be higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer from the host to the guest.
Materials incorporating a dibenzofuran core are known to possess high triplet energies. A study on hole-transporting materials end-capped with dibenzofuran units reported high triplet energies (Eᴛ) greater than 2.7 eV. nih.gov This high triplet energy makes the dibenzofuran scaffold an excellent building block for host materials in blue phosphorescent OLEDs, which require hosts with particularly high T₁ levels. Given that the 4-bromophenyl substituent has a minimal effect on the triplet energy of the core dibenzofuran structure, this compound is expected to exhibit a similarly high triplet energy, making it a promising candidate for such applications.
Table 1: Photophysical Properties of Dibenzofuran-Based Materials
| Property | Value | Significance | Source |
|---|---|---|---|
| Triplet Energy (Eᴛ) | > 2.7 eV | Sufficient for hosting high-energy (e.g., blue) phosphorescent emitters in OLEDs. | nih.gov |
Coordination Chemistry and Metal Complexes
While this compound itself is not typically used as a ligand, its dibenzofuran framework is a versatile platform for designing ligands for metal complexes. nih.govacs.orglanl.gov The bromine atom serves as a convenient synthetic handle for introducing coordinating groups, such as phosphines, which are widely used in catalysis and coordination chemistry.
Ligand Design and Synthesis
The dibenzofuran scaffold has been successfully functionalized to create multidentate ligands. For example, phosphine (B1218219) oxide groups have been attached to the 4 and 6 positions of the dibenzofuran ring to synthesize ligands like 4,6-bis(diphenylphosphinoyl)dibenzofuran. nih.govacs.orglanl.gov These ligands have been shown to coordinate with a variety of metal ions, including lanthanides and actinides, forming stable chelate complexes. nih.govornl.gov
A potential synthetic route to transform this compound into a valuable phosphine ligand could proceed via two main steps:
Metathesis : The bromo-group can be converted into an organometallic intermediate. This is typically achieved through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent with magnesium metal.
Phosphinylation : The resulting organometallic species, which is highly nucleophilic at the 4-position of the phenyl ring, can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to yield the corresponding tertiary phosphine ligand, 4-(4-(diphenylphosphino)phenyl)dibenzo[b,d]furan.
This synthetic strategy leverages the reactivity of the C-Br bond to install a phosphine group, a common coordinating moiety in catalysts.
Catalytic Applications (e.g., cross-coupling reactions as ligands)
Phosphine ligands are central to many homogeneous catalytic processes, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). nih.gov The electronic and steric properties of the phosphine ligand are critical for the catalyst's activity, stability, and selectivity. nih.govyoutube.comyoutube.com
A ligand such as the proposed 4-(4-(diphenylphosphino)phenyl)dibenzo[b,d]furan would be classified as a biarylmonophosphine. Ligands of this class are known to be highly effective in a range of cross-coupling reactions. nih.gov The bulky and rigid dibenzofuran group would provide the steric hindrance around the metal center necessary to promote the reductive elimination step in the catalytic cycle and to stabilize the active catalytic species.
While specific studies detailing the use of a ligand directly derived from this compound in catalytic applications are not widely reported, the established use of the dibenzofuran scaffold in ligand synthesis and the proven effectiveness of related biaryl phosphine ligands suggest its potential utility. nih.govnih.gov The synthesis of such ligands from this compound presents a viable pathway to new catalysts for challenging cross-coupling transformations.
Potential Research Directions and Future Outlook
Exploration of Structure-Property Relationships with Varied Bromine Positions
These structural modifications can influence key parameters such as electron mobility, energy levels, and intermolecular interactions. A comprehensive investigation into these structure-property relationships will enable the rational design of new materials with optimized performance for specific applications, such as in organic light-emitting diodes (OLEDs). innospk.comchemimpex.com The goal is to establish a clear correlation between the isomeric form of the brominated dibenzofuran (B1670420) derivative and its functional characteristics.
Table 1: Investigated Brominated Dibenzofuran Isomers and their Potential Impact
| Bromine Position | Potential Impact on Properties |
| 2-Bromo | Altered electronic and photophysical properties, influencing OLED performance. innospk.com |
| 3-Bromo | Significant changes in molecular geometry and packing, affecting charge transport. |
| 4-Bromo | The subject of this article, with established use as an OLED intermediate. chemicalbook.comgg-oled.com |
Derivatization Strategies for Enhanced Functionality
The bromine atom on the 4-(4-Bromophenyl)dibenzo[b,d]furan molecule serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. innospk.com This opens up a vast chemical space for creating new derivatives with enhanced or entirely new functionalities.
Common derivatization strategies include:
Cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce aryl, alkynyl, and amino groups, respectively. These modifications can tune the electronic properties, solubility, and solid-state packing of the resulting molecules.
Introduction of phosphorescent moieties: For OLED applications, the introduction of iridium or platinum complexes can lead to highly efficient phosphorescent emitters.
Attachment of bioactive fragments: In the context of medicinal chemistry, coupling the dibenzofuran core with known pharmacophores could lead to the development of novel drug candidates with unique mechanisms of action. biointerfaceresearch.com
These derivatization strategies are instrumental in tailoring the properties of the core molecule to meet the specific demands of advanced applications, from next-generation electronics to targeted therapeutics.
Development of Novel Synthetic Pathways
While established methods for the synthesis of dibenzofuran derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research objective. researchgate.netrsc.org Current research focuses on transition metal-catalyzed C-H activation and cyclization reactions, which offer a more atom-economical approach compared to traditional multi-step syntheses. rsc.org
Future research in this area will likely explore:
Flow chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.
The development of these novel pathways will be crucial for the large-scale production of this compound and its derivatives, making them more accessible for industrial applications.
Advanced Characterization Techniques and Multiscale Modeling Approaches
A deep understanding of the structure-property relationships in this compound and its derivatives requires the use of sophisticated characterization techniques and computational modeling.
Advanced Characterization:
Ultrafast spectroscopy: To probe the excited-state dynamics and understand the photophysical processes in detail.
Single-crystal X-ray diffraction: To determine the precise three-dimensional structure of the molecules and their packing in the solid state. researchgate.net
Advanced microscopy techniques: Such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) to visualize the morphology of thin films and self-assembled monolayers.
Multiscale Modeling:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): To calculate the electronic structure, energy levels, and optical properties of the molecules.
Molecular Dynamics (MD) simulations: To study the conformational dynamics, intermolecular interactions, and self-assembly behavior of these compounds in different environments. nih.gov
The synergy between advanced experimental techniques and theoretical modeling will provide a comprehensive picture of these materials, accelerating the design and discovery of new high-performance molecules.
Integration into Hybrid Organic-Inorganic Materials
The unique properties of this compound make it an attractive candidate for incorporation into hybrid organic-inorganic materials. mdpi.com These materials combine the desirable characteristics of both organic components (e.g., processability, flexibility) and inorganic components (e.g., thermal stability, mechanical strength). mdpi.comresearchgate.net
Potential areas of exploration include:
Sol-gel processing: Incorporating the dibenzofuran derivative into a silica (B1680970) or titania matrix to create hybrid materials with enhanced optical or electronic properties. mdpi.com
Coordination polymers and metal-organic frameworks (MOFs): Using the dibenzofuran derivative as a ligand to construct porous materials with applications in gas storage, separation, and catalysis.
Hybrid perovskites: Integrating the organic molecule into perovskite structures to improve their stability and performance in solar cells and other optoelectronic devices.
The development of these hybrid materials opens up new avenues for creating multifunctional materials with tailored properties that are not achievable with either component alone. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for preparing stock solutions of 4-(4-Bromophenyl)dibenzo[b,d]furan in laboratory settings?
- Methodology :
- Solubility : Pre-dissolve the compound in DMSO to create a master stock (e.g., 10 mM). Ensure the concentration does not exceed DMSO solubility limits (validate via pre-testing). Vortex or sonicate for homogeneity.
- In vivo formulations : Sequentially add PEG300, Tween 80, and ddH₂O to the DMSO master stock, ensuring clarity at each step. For lipid-based delivery, substitute PEG300 with corn oil.
- Critical steps : Confirm solution clarity before adding subsequent solvents; use physical methods (e.g., sonication) to aid dissolution .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic techniques : Use - and -NMR to verify aromatic proton environments and bromine-induced deshielding. MS (ESI or EI) confirms molecular weight (MW = 323.18 g/mol).
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths: mean 0.004 Å; R factor < 0.05). Compare with reference data from similar dibenzofuran derivatives .
Q. What are the stability and storage protocols for this compound?
- Methodology :
- Storage : Store at room temperature in airtight containers. Avoid prolonged exposure to light or humidity.
- Stability testing : Monitor purity (>98%) via HPLC over time under varying conditions (e.g., 4°C vs. 25°C). Use COA and SDS documentation for batch-specific stability data .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in nitration reactions?
- Methodology :
- Reaction optimization : Use mixed H₂SO₄/HNO₃ at 0–25°C for controlled nitration. Monitor reaction progress via TLC (hexane:EtOAc = 8:2).
- Yield enhancement : Recrystallize crude product from glacial acetic acid/ice water. Typical yields: 90–98% (off-white solid). Compare with alternative routes (e.g., Suzuki coupling for bromophenyl introduction) .
Q. How to address contradictions in crystallographic data interpretation for dibenzofuran derivatives?
- Methodology :
- Validation : Cross-check experimental XRD data (e.g., R factor = 0.033, wR = 0.076) with computational models (DFT). Assess thermal displacement parameters for disorder.
- Case study : For 4-(4-Bromophenyl)-dibenzofuran, validate torsion angles (e.g., O1–C5–C2–C1 = −88.2°) against analogous structures in crystallographic databases .
Q. What strategies mitigate halogen-based side reactions during functionalization?
- Methodology :
- Protection/deprotection : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to preserve the bromophenyl group. Avoid harsh bases (e.g., NaOH) that may induce debromination.
- Monitoring : Track byproducts via LC-MS. Reference protocols from sulfonyl- and halogenated oxazole syntheses .
Key Considerations for Researchers
- Contradictions in data : Address discrepancies (e.g., varying solubility reports) by cross-referencing batch-specific COAs and replicating experiments under controlled conditions .
- Biological activity screening : Use SAR studies to explore furan ring modifications (e.g., sulfonyl group addition) for enhanced pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
